

Spectroscopic Profile of Ethylphosphonic Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylphosphonic dichloride*

Cat. No.: B015551

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethylphosphonic dichloride** ($C_2H_5P(O)Cl_2$), a key intermediate in the synthesis of various organophosphorus compounds. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **ethylphosphonic dichloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~2.4	d t	$J(H,H) = 7.7, J(P,H) = 18.0$	-CH ₂ -
~1.4	d t	$J(H,H) = 7.7, J(P,H) = 22.0$	-CH ₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here is a representative example.

1.1.2. ^{13}C NMR Data

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
~30	$J(\text{P,C}) \approx 105$	$-\text{CH}_2-$
~6	$J(\text{P,C}) \approx 5$	$-\text{CH}_3$

Note: The carbon signals are split into doublets due to coupling with the phosphorus nucleus.

1.1.3. ^{31}P NMR Data

Chemical Shift (δ) ppm
~45

Note: The ^{31}P chemical shift is referenced to 85% H_3PO_4 . This value is an estimate based on related compounds and may vary.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (asymmetric, -CH ₃)
~2945	Medium	C-H stretch (asymmetric, -CH ₂)
~2880	Medium	C-H stretch (symmetric, -CH ₃)
~1460	Medium	C-H bend (scissoring, -CH ₂)
~1385	Medium	C-H bend (symmetric, -CH ₃)
~1260	Strong	P=O stretch
~1040	Strong	P-C stretch
~530	Strong	P-Cl stretch

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
146	Moderate	[M] ⁺ (³⁵ Cl ₂)
148	Moderate	[M+2] ⁺ (³⁵ Cl ³⁷ Cl)
150	Low	[M+4] ⁺ (³⁷ Cl ₂)
117	High	[M - C ₂ H ₅] ⁺
81	High	[POCl ₂] ⁺
63	Moderate	[POCl] ⁺
47	Moderate	[PO] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ^1H , ^{13}C , and ^{31}P NMR spectra of **ethylphosphonic dichloride**.

Materials:

- **Eethylphosphonic dichloride** (reagent grade)
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes

Instrumentation:

- 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

- Prepare a ~5-10% (v/v) solution of **ethylphosphonic dichloride** in CDCl_3 in a clean, dry 5 mm NMR tube.
- Cap the NMR tube and carefully invert it several times to ensure homogeneity.
- Insert the sample into the NMR spectrometer.
- Tune and shim the spectrometer for the sample.
- For ^1H NMR: Acquire the spectrum using a standard pulse program. Use a spectral width of approximately 10 ppm, centered around 5 ppm.
- For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program. Use a spectral width of approximately 50 ppm, centered around 25 ppm.
- For ^{31}P NMR: Acquire the spectrum using a proton-decoupled pulse program. Use a spectral width of approximately 100 ppm, centered around 50 ppm. Use an external reference of 85% H_3PO_4 .

- Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
- Reference the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm. Reference the ^{31}P spectrum to the external standard.

IR Spectroscopy

Objective: To obtain the infrared spectrum of neat **ethylphosphonic dichloride**.

Materials:

- **Ethylphosphonic dichloride** (reagent grade)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol and lint-free wipes

Procedure:

- Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of **ethylphosphonic dichloride** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly with isopropanol and lint-free wipes after the measurement.
- Process the spectrum by subtracting the background and performing any necessary baseline corrections.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of **ethylphosphonic dichloride**.

Materials:

- **Ethylphosphonic dichloride** (reagent grade)
- Dichloromethane (HPLC grade)
- GC-MS system with an EI source

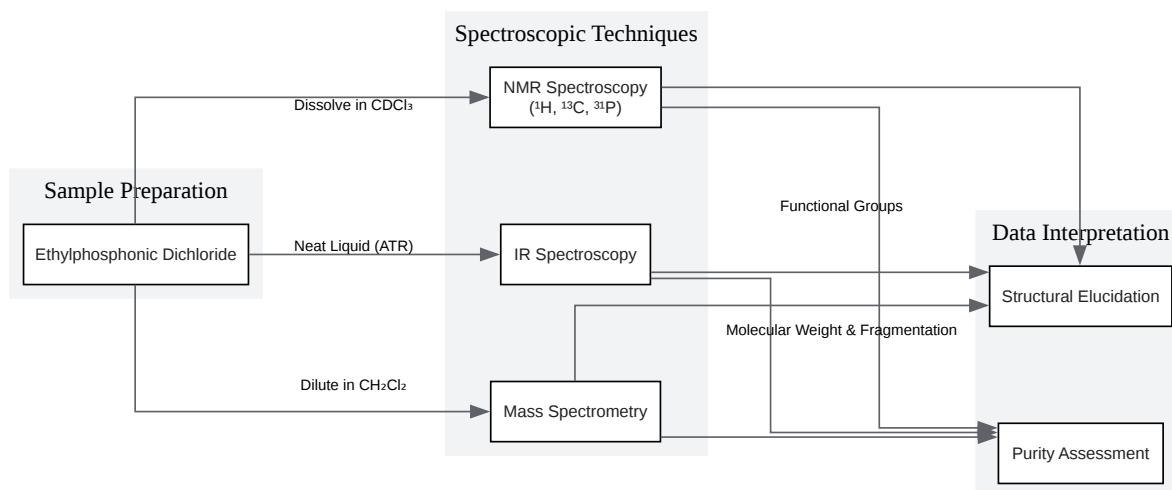
Procedure:

- Prepare a dilute solution of **ethylphosphonic dichloride** in dichloromethane (approximately 1 mg/mL).
- Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS system.
- Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the elution of **ethylphosphonic dichloride**.
- Set the mass spectrometer to operate in EI mode with an ionization energy of 70 eV.
- Acquire the mass spectrum over a mass range of m/z 10-200.
- Identify the molecular ion peak and the major fragment ions.

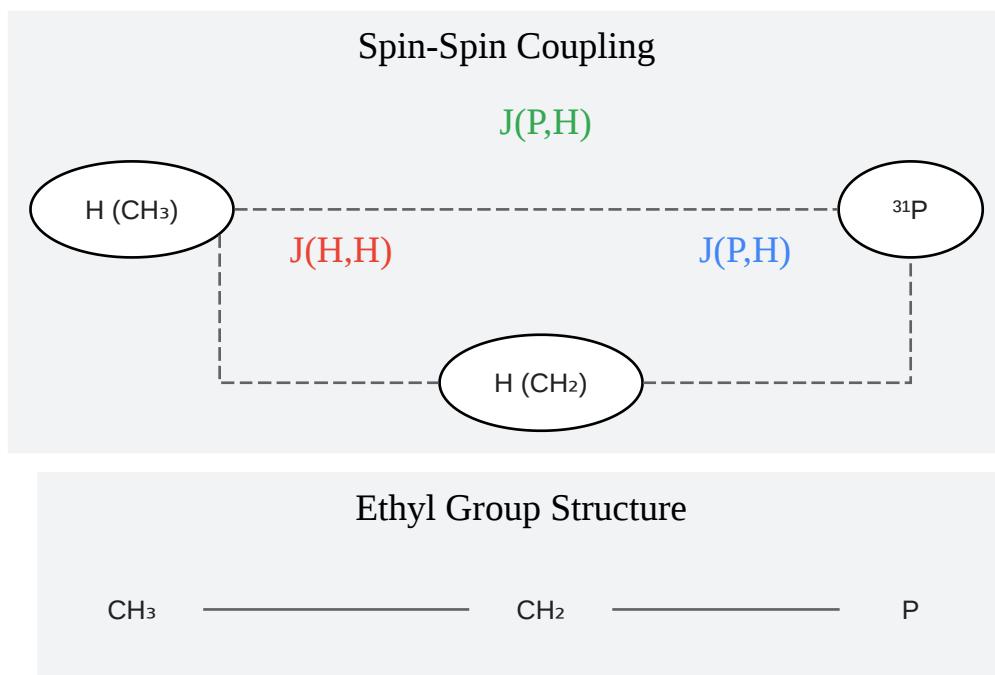
Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **ethylphosphonic dichloride**.

Connectivity & Environment

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **ethylphosphonic dichloride**.



[Click to download full resolution via product page](#)

Caption: Spin-spin coupling in the 1H NMR spectrum of **ethylphosphonic dichloride**.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethylphosphonic Dichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015551#spectroscopic-data-nmr-ir-mass-spec-of-ethylphosphonic-dichloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com